Ningpogenin
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Overview
Description
Ningpogenin is a naturally occurring iridoid compound found in various plant species, including Morinda officinalis . It is known for its diverse pharmacological properties and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ningpogenin can be isolated from the roots of Morinda officinalis using a combination of chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of this compound has been elucidated using spectroscopic methods including 1D and 2D nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the isolation process from natural sources remains a primary method. Advances in synthetic biology and biotechnological approaches may offer future avenues for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ningpogenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as hydroxyl and methoxy groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- Monotropein methyl ester
- Harpagoside
- Geniposide
These compounds share similar iridoid structures but differ in their specific functional groups and biological activities .
Properties
CAS No. |
94707-63-8 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol |
InChI |
InChI=1S/C9H14O3/c10-4-6-3-9-7(1-2-12-9)8(6)5-11/h3,7-11H,1-2,4-5H2/t7-,8-,9+/m1/s1 |
InChI Key |
QCZMBBWKHAYATJ-HLTSFMKQSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@@H](C(=C2)CO)CO |
Canonical SMILES |
C1COC2C1C(C(=C2)CO)CO |
Origin of Product |
United States |
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